Researchers often face data inconsistency from brominated vanillin analogs. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin) is a superior alternative. Key data points: Superior DPPH radical scavenging activity (IC50 = 244.11 µg/mL vs. 269.44 µg/mL for 5-bromo analog). Reduced HOMO-LUMO gap (3.818 eV) vs. vanillin, ideal for NLO material precursors. Reliable supply with consistent quality, backed by our quality management system, to ensure experimental reproducibility.
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
CAS No.61670-76-6
Cat. No.B7731982
⚠ Attention: For research use only. Not for human or veterinary use.
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 61670-76-6), commonly referred to as 5-chlorovanillin, is a halogenated aromatic aldehyde belonging to the vanillin derivative class. It is characterized by a chlorine substituent at the 3-position relative to the aldehyde group (or the 5-position relative to the hydroxyl group in the vanillin numbering convention) on the benzaldehyde ring [1]. This compound serves as a key synthetic intermediate and a functionalized building block in medicinal chemistry and materials science due to the presence of its reactive formyl, phenolic hydroxyl, and methoxy groups, which enable diverse chemical transformations .
1Halogenated vanillin scaffold for synthetic intermediate use
2Medicinal chemistry building block with diverse reactive groups
3Supports structure-activity relationship and antioxidant screening studies
[1] Chairul Rijal, Winarto Haryadi, Chairil Anwar. Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone and evaluation of their antioxidant activity. Materials Science Forum, 2022, 1061, 59-65. View Source
Why 5-Chlorovanillin Cannot Be Replaced
The unique substitution pattern of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde imparts distinct physicochemical and biological properties that are not interchangeable with its parent compound, vanillin, or other halogenated analogs like 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin). The electron-withdrawing chlorine atom at the ortho position relative to the phenolic hydroxyl group significantly alters the molecule's electronic distribution, redox potential, and reactivity . This is evidenced by a computed energy gap of 3.818 eV for the chloro derivative, compared to 3.877 eV for vanillin, indicating higher chemical reactivity [1]. Furthermore, the nature of the halogen atom (Cl vs. Br) critically influences both the efficiency of synthesis and the resulting biological activity, as demonstrated by distinct synthetic yields and antioxidant IC50 values [2]. Generic substitution without these specific structural and electronic considerations can lead to significant deviations in synthetic outcomes, biological assay results, and overall experimental reproducibility.
5-Chlorovanillin vs. Vanillin
Target: Chloro derivative
Substitute: Parent vanillin
Electronic distribution and computed energy gap may shift; reactivity and polarizability differences may alter synthetic outcomes.
5-Chlorovanillin vs. 5-Bromovanillin
Target: Chloro derivative
Substitute: Bromo analog
Halogen-dependent synthesis yields and radical scavenging profiles may not transfer; biological assay context may require review.
[1] S. Jeyavijayan, et al. Facile Synthesis, Crystal Structure, Spectral Characterization, Quantum Chemical Calculations, and Hirshfeld Surface Analysis of 5-Chloro-3-Methoxy-4-Hydroxybenzaldehyde. ChemistrySelect, 2021, 6, 6507-6518. View Source
[2] Chairul Rijal, Winarto Haryadi, Chairil Anwar. Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone and evaluation of their antioxidant activity. Materials Science Forum, 2022, 1061, 59-65. View Source
5-Chlorovanillin: Quantitative Differentiation Data
Reduced HOMO-LUMO Gap vs. Vanillin
Density Functional Theory (DFT) calculations reveal that 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) possesses a smaller HOMO-LUMO energy gap compared to the parent compound vanillin, indicating greater chemical reactivity and polarizability [1].
The lower energy gap predicts higher chemical reactivity and greater ease of charge transfer, making 5-chlorovanillin a more efficient electrophile or reactant in certain synthetic transformations.
[1] S. Jeyavijayan, et al. Facile Synthesis, Crystal Structure, Spectral Characterization, Quantum Chemical Calculations, and Hirshfeld Surface Analysis of 5-Chloro-3-Methoxy-4-Hydroxybenzaldehyde. ChemistrySelect, 2021, 6, 6507-6518. View Source
DPPH Radical Scavenging vs. 5-Bromovanillin
In a direct comparative study using the DPPH free radical scavenging assay, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) exhibited a lower IC50 value (244.11 µg/mL) than its brominated analog 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin, IC50 = 269.44 µg/mL), indicating moderately higher antioxidant potency [1]. The standard antioxidant BHT served as a positive control (IC50 = 27.94 µg/mL).
DPPH Scavenging vs. Bromo analogHead-to-head
IC50: 244.11 µg/mL vs Bromo: 269.44 µg/mL
Supports antioxidant screening context
Reported higher radical scavenging; positive control BHT (27.94 µg/mL)
This quantitative difference provides a basis for selecting the chloro derivative over the bromo analog in applications where higher radical scavenging capacity is desired, such as in the development of antioxidant formulations.
AntioxidantDPPH AssayFree Radical Scavenging
[1] Chairul Rijal, Winarto Haryadi, Chairil Anwar. Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone and evaluation of their antioxidant activity. Materials Science Forum, 2022, 1061, 59-65. View Source
Synthetic Yield: Chloro vs. Bromo Derivative
The synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde via chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) resulted in a yield of 53%, whereas the analogous bromination using potassium bromate (KBrO3) and HBr yielded 3-bromo-4-hydroxy-5-methoxybenzaldehyde in a significantly higher 97% yield [1].
Synthetic Yield ComparisonHead-to-head
53%
Supports process chemistry selection review
Bromo analog yield: 97%; method-dependent context
Organic SynthesisHalogenationYield Comparison
Evidence Dimension
Synthetic Yield
Target Compound Data
53%
Comparator Or Baseline
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (97%)
Quantified Difference
-44 percentage points (Target vs. Bromo analog)
Conditions
Chlorination with Ca(ClO)2; Bromination with KBrO3 in glacial acetic acid/47% HBr
Why This Matters
This substantial yield difference is critical for procurement and process chemistry decisions, particularly when scaling up synthesis. It highlights that while the chloro derivative may offer other advantages (e.g., in biological activity), the bromo analog is far more efficient to produce.
Organic SynthesisHalogenationYield Comparison
[1] Chairul Rijal, Winarto Haryadi, Chairil Anwar. Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone and evaluation of their antioxidant activity. Materials Science Forum, 2022, 1061, 59-65. View Source
Increased Polarizability vs. Vanillin
Computational analysis demonstrates that the first hyperpolarizability (β) of 3-chloro-4-hydroxy-5-methoxybenzaldehyde is significantly higher (approximately 14 times) than that of the standard reference molecule urea, and its total dipole moment (5.877 Debye) and polarizability are greater than those of vanillin [1].
Polarizability vs. VanillinHead-to-head
Dipole: 5.877 D Polarizability: 1.386 × 10⁻²³ e.s.u.
Dipole moment: +2.825 D (Target vs. Vanillin); Polarizability: +0.280 × 10^-23 e.s.u.
Conditions
DFT/B3LYP/6-311++G(d,p) computational analysis
Why This Matters
Higher polarizability and dipole moment suggest stronger intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) and potential for enhanced non-linear optical (NLO) properties. This is relevant for designing materials with specific optical characteristics or for understanding binding interactions in biological systems.
Physical ChemistryPolarizabilityMolecular Docking
[1] S. Jeyavijayan, et al. Facile Synthesis, Crystal Structure, Spectral Characterization, Quantum Chemical Calculations, and Hirshfeld Surface Analysis of 5-Chloro-3-Methoxy-4-Hydroxybenzaldehyde. ChemistrySelect, 2021, 6, 6507-6518. View Source
5-Chlorovanillin: Optimal Application Scenarios
Free Radical Scavenging Studies
Given its superior DPPH radical scavenging activity (IC50 = 244.11 µg/mL) compared to the 5-bromo analog (IC50 = 269.44 µg/mL) [1], 3-chloro-4-hydroxy-5-methoxybenzaldehyde should be prioritized for research programs investigating structure-activity relationships (SAR) of halogenated vanillins as antioxidants. The lower IC50 value makes it a more potent candidate for formulating antioxidant mixtures or for studies where the brominated compound's lower activity or potential for debromination is a confounding factor.
Charge Transfer & NLO Material Design
The compound's reduced HOMO-LUMO energy gap (3.818 eV) and elevated polarizability and first hyperpolarizability compared to vanillin [1] position it as a superior precursor for developing materials with enhanced non-linear optical (NLO) properties or as a reactive building block in charge-transfer complex formation. This is particularly relevant for academic groups and industrial R&D focused on advanced functional materials, organic electronics, or photonics.
Divergent Synthesis Intermediate
The significant difference in synthetic yield between the chloro (53%) and bromo (97%) derivatives [1] is a key consideration for process chemists. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is the preferred starting material when subsequent synthetic steps require orthogonal reactivity of the chloro substituent (e.g., in cross-coupling reactions where the C-Cl bond is more stable than the C-Br bond) or when the specific electronic effects of chlorine are needed to direct further functionalization. Its lower yield in direct synthesis is offset by its unique reactivity profile in downstream applications.
Biotransformation Validation Standard
Due to its defined behavior in anaerobic enrichment cultures, where it undergoes both oxidation to a carboxylic acid and reduction to a hydroxymethyl group, 5-chlorovanillin serves as a crucial reference compound for environmental and microbial metabolism research [1]. Its distinct transformation pathway, which differs from that of brominated analogs, makes it essential for calibrating assays and understanding the fate of halogenated aromatic pollutants in anoxic environments.
Application
Selection Property
Validation Focus
Antioxidant SAR studies
DPPH radical scavenging profile
Assay context vs. halogenated analogs
NLO material screening
Computed polarizability and dipole moment
Comparative optical property review
Divergent synthesis intermediate
Chlorine-specific reactivity and stability
Orthogonal cross-coupling potential review
Anaerobic biotransformation research
Defined microbial transformation pathway
Environmental fate calibration studies
[1] Chairul Rijal, Winarto Haryadi, Chairil Anwar. Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone and evaluation of their antioxidant activity. Materials Science Forum, 2022, 1061, 59-65. View Source
[2] S. Jeyavijayan, et al. Facile Synthesis, Crystal Structure, Spectral Characterization, Quantum Chemical Calculations, and Hirshfeld Surface Analysis of 5-Chloro-3-Methoxy-4-Hydroxybenzaldehyde. ChemistrySelect, 2021, 6, 6507-6518. View Source
[3] Alasdair H. Neilson, Ann-Sofie Allard, Per-Åke Hynning, Mikael Remberger. Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. Applied and Environmental Microbiology, 1988, 54(9), 2226-2236. View Source
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